molecular formula C20H32O3 B061243 16(S)-Hete CAS No. 183509-23-1

16(S)-Hete

Cat. No. B061243
CAS RN: 183509-23-1
M. Wt: 320.5 g/mol
InChI Key: JEKNPVYFNMZRJG-IFOZKBMWSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds, including those similar to 16(S)-HETE, often involves transition metal-mediated reactions, which are highly efficient methodologies for constructing aromatic heterocycles and their derivatives. Transition metal-catalyzed transformations enable the achievement of molecular complexity and functional group compatibilities in a convergent and atom-economical fashion from readily accessible starting materials under mild reaction conditions (Gulevich et al., 2013). Ultrasound-assisted synthesis represents another method for preparing biologically relevant heterocycles, highlighting advancements in sustainable chemistry approaches (Banerjee, 2017).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity. Crystal structure analysis, for example, provides insights into the arrangement and bonding of atoms within these molecules, significantly impacting their chemical reactivity and interaction with biological targets. Studies on heteropoly compounds have elucidated the structure of coordinated water molecules and their replacement reactions, offering a glimpse into the structural dynamics that may be relevant for compounds like 16(S)-HETE (Bi et al., 2000).

Chemical Reactions and Properties

Electrochemistry has emerged as a potent tool in synthesizing and transforming heterocyclic structures, including those related to 16(S)-HETE. This technique allows for the construction of various heterocyclic compounds via intra- and intermolecular cyclization reactions, showcasing the versatility of electrochemical methods in organic synthesis (Jiang et al., 2017). Moreover, the synthesis and chemistry of mixed group 14 and 16 heterocycles highlight nucleophile-induced ring contractions, a reaction that could be relevant for modifying the structure of 16(S)-HETE and related compounds (Block et al., 2006).

Physical Properties Analysis

The physical properties of heterocyclic compounds are influenced by their molecular structure and composition. Conjugated polymers with repeated sequences of group 16 heterocycles demonstrate how the optical gap and redox potentials can be fine-tuned by altering the heterocycle sequence. This aspect is crucial for understanding the physical behavior of compounds like 16(S)-HETE and designing materials with specific electronic properties (Tsai et al., 2016).

Chemical Properties Analysis

The chemical properties of heterocyclic compounds, such as reactivity and stability, are central to their biological functions and applications. Research on heterocyclic salt synthesis and rational properties tailoring illustrates the potential for modifying compound properties through structural design. This approach is relevant for understanding the chemical behavior of 16(S)-HETE and exploiting its therapeutic potential (Shackelford & Belletire, 2009).

Scientific Research Applications

  • Vasoactive Role in Renal Function : 16(S)-HETE has been studied in the context of its vasoactive properties and the effect on renal function. Excess production of certain HETEs, like 20-HETE, which constricts the renal vasculature, is linked to renal functional disturbances in patients with hepatic cirrhosis. Although the focus was on 20-HETE, the study mentions the presence of 16-HETE and other subterminal HETEs, highlighting their potential role in renal circulation and fluid volume regulation (Sacerdoti et al., 1997).

  • Inflammation and Immune Response : 16(S)-HETE has been identified as a product of arachidonic acid metabolism in human polymorphonuclear leukocytes (PMNL). This suggests a role in the immune response, particularly in the formation of metabolites that may participate in inflammation and other immune processes. The study specifically observed 16(R)-HETE, a stereoisomer of 16(S)-HETE, indicating the complex nature of these compounds in biological systems (Bednar et al., 2000).

  • Cell Signaling and Growth : Hydroxyeicosatetraenoic acids, including 16-HETE, are involved in modulating cell signaling and physiological cell growth. They can be released by the action of growth factors and cytokines and can reach concentrations that modulate the functions of these factors. HETEs' effects can occur through receptor or non-receptor mechanisms, affecting processes like apoptosis, angiogenesis, cancer cell proliferation, and metastasis (Moreno, 2009).

  • Enantioselective Substrate Specificity : Research on 15-lipoxygenases has revealed a pronounced enantioselectivity for substrates like 16-HETE. This provides insights into the substrate alignment at the enzyme's active site and its impact on the catalytic mechanism. Understanding this enantioselectivity has implications for comprehending the broader role of HETEs in biological systems and their potential therapeutic applications (Ivanov et al., 2004).

properties

IUPAC Name

(5Z,8Z,11Z,14Z,16S)-16-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKNPVYFNMZRJG-IFOZKBMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16(S)-Hete

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dietary intervention impact 16(S)-HETE levels in individuals with NAFLD and PCOS?

A1: Interestingly, the provided studies offer differing insights into the relationship between dietary intervention and 16(S)-HETE levels.

  • In the NAFLD study [], 16(S)-HETE levels were not significantly affected by the dietary intervention, regardless of the degree of weight loss. This suggests that 16(S)-HETE may not be a sensitive biomarker for monitoring dietary intervention success in this population.
  • Conversely, the PCOS study [] found that a 3-month calorie-restricted, low glycemic index diet led to a significant increase in the levels of several pro-inflammatory mediators, including 16(S)-HETE, in women with PCOS. This increase brought their levels closer to those observed in the healthy control group. The authors suggest that this increase could indicate the activation of dormant inflammatory pathways in response to the dietary intervention.

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